5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate
Brand Name:
Vulcanchem
CAS No.:
108434-79-3
VCID:
VC20836455
InChI:
InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3
SMILES:
CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Molecular Formula:
C14H17NO5
Molecular Weight:
279.29 g/mol
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate
CAS No.: 108434-79-3
Cat. No.: VC20836455
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108434-79-3 |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | (4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate |
| Standard InChI | InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3 |
| Standard InChI Key | LKXAWIFFHGGBRM-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C |
| Canonical SMILES | CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator